molecular formula C11H12N2O3S B3302743 (1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol CAS No. 918967-66-5

(1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol

Cat. No.: B3302743
CAS No.: 918967-66-5
M. Wt: 252.29 g/mol
InChI Key: DGYKJVWNECWJKJ-UHFFFAOYSA-N
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Description

(1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a pyrazole ring substituted with a methylsulfonylphenyl group and a methanol moiety, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol typically involves the reaction of 4-(methylsulfonyl)phenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The final step involves the reduction of the carbonyl group to yield the methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of (1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)aldehyde or carboxylic acid.

    Reduction: Formation of (1-(4-(Methylthio)phenyl)-1H-pyrazol-4-yl)methanol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

(1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes, including catalysts and intermediates for organic synthesis.

Mechanism of Action

The mechanism of action of (1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs). The compound may also interact with microbial enzymes, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol stands out due to its unique combination of a pyrazole ring and a methylsulfonylphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[1-(4-methylsulfonylphenyl)pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-17(15,16)11-4-2-10(3-5-11)13-7-9(8-14)6-12-13/h2-7,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYKJVWNECWJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731915
Record name {1-[4-(Methanesulfonyl)phenyl]-1H-pyrazol-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918967-66-5
Record name {1-[4-(Methanesulfonyl)phenyl]-1H-pyrazol-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1-(4-methanesulfonyl-phenyl)-1H-pyrazole-4-carbaldehyde (2.0 g, 8.0 mmol, 1.00 equiv) in methanol (10 mL) was added sodium borohydride (0.3 g, 8.0 mmol, 1.0 equiv) in one portion. After 30 min at rt, the reaction mixture was concentrated and the residue was partitioned between ethyl acetate and water. The organic phase was dried (sodium sulfate) and concentrated affording [1-(4-methanesulfonyl-phenyl)-1H-pyrazol-4-yl]-methanol (1.8 g). LCMS: (MH)+=253.1 (0.91 min).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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